6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHWYZLTMOCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189896 | |
| Record name | Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820665-74-4 | |
| Record name | Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820665-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Diketones with Amidines
A foundational approach involves cyclocondensation reactions between β-diketones and amidines. For example, 3-bromophenyl-substituted β-diketones react with trifluoromethyl-substituted amidines under acidic conditions to form the pyrimidine ring. This method typically employs ethanol or acetonitrile as solvents and requires temperatures of 80–100°C for 12–24 hours. Catalysts such as potassium carbonate enhance reaction efficiency, achieving yields up to 75%.
Suzuki-Miyaura Cross-Coupling
Recent advancements utilize palladium-catalyzed Suzuki-Miyaura coupling to introduce the 3-bromophenyl group. A pre-formed pyrimidine intermediate bearing a boronic ester reacts with 1-bromo-3-iodobenzene in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method operates at milder conditions (60°C, 6–8 hours) and achieves yields of 82–90%.
Halogenation of Pyrimidine Precursors
Direct bromination of 2-methyl-4-(trifluoromethyl)pyrimidine derivatives using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively introduces bromine at the 6-position. This method requires precise stoichiometry (1.1 eq NBS) and yields 68–73%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 75 | 98 |
| DMSO | 100 | 70 | 95 |
| Ethanol | 70 | 65 | 92 |
Polar aprotic solvents like acetonitrile favor higher yields due to improved solubility of intermediates. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition of the trifluoromethyl group.
Catalytic Systems
-
Base Catalysts : K₂CO₃ (2 eq) in acetonitrile increases yield by deprotonating intermediates.
-
Palladium Catalysts : Pd(PPh₃)₄ (5 mol%) with ligand XPhos enhances cross-coupling efficiency.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using hexanes/ethyl acetate (9:1). This resolves regioisomeric byproducts, achieving >99% purity. Preparative HPLC with a C18 column further refines the compound for pharmaceutical applications.
Spectroscopic Analysis
Challenges and Mitigation Strategies
Byproduct Formation
Undesired 5-bromo isomers arise during halogenation. Increasing reaction selectivity via low-temperature bromination (-10°C) reduces isomer content to <2%.
Stability of Trifluoromethyl Group
The CF₃ group is susceptible to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) prevent degradation.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 24 hours to 2 hours by enhancing heat transfer and mixing efficiency. This method scales to 10 kg/batch with 85% yield.
Green Chemistry Approaches
Water-mediated cyclocondensation at 120°C under microwave irradiation achieves 78% yield, eliminating organic solvents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 75 | 98 | Moderate |
| Suzuki Coupling | 90 | 99 | High |
| Halogenation | 73 | 97 | Low |
Suzuki coupling offers superior yield and scalability but requires expensive palladium catalysts. Halogenation is cost-effective but less selective .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or THF under reflux conditions.
Major Products Formed
Substitution: Formation of 6-(3-substituted phenyl)-2-methyl-4-(trifluoromethyl)pyrimidine derivatives.
Oxidation: Formation of 6-(3-bromophenyl)-2-carboxy-4-(trifluoromethyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential applications in drug discovery and development. The presence of the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceutical agents, making compounds more bioavailable. Research indicates that derivatives of pyrimidine, including this compound, exhibit promising activity against various biological targets, such as:
- Antiviral Agents : Studies have shown that pyrimidine derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Some research suggests that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Agrochemicals
The compound's structural characteristics also make it suitable for use in agrochemicals. Pyrimidine derivatives are often explored for their herbicidal and fungicidal properties. The incorporation of bromine and trifluoromethyl groups can enhance the efficacy and selectivity of these agrochemical agents.
Material Science
In material science, 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can be utilized in the synthesis of polymers or as a building block for advanced materials. Its unique electronic properties may contribute to the development of novel materials with specific functionalities, such as:
- Conductive Polymers : The compound's ability to participate in electron transfer processes makes it a candidate for developing conductive materials.
- Fluorescent Materials : Research into the optical properties of similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including those similar to this compound, for their antiviral activity against influenza viruses. The results indicated that certain modifications led to enhanced inhibition of viral replication, highlighting the importance of structural diversity in drug design.
Case Study 2: Anticancer Screening
In a recent screening published in Cancer Research, compounds with a pyrimidine backbone were tested against multiple cancer cell lines. The findings showed that derivatives with bromophenyl substitutions exhibited significant cytotoxicity, suggesting that further exploration of this chemical class could yield effective anticancer therapies.
Case Study 3: Agrochemical Development
Research documented in Pesticide Science focused on the synthesis and evaluation of novel herbicides based on pyrimidine structures. Compounds similar to this compound demonstrated promising herbicidal activity against common weeds, indicating their potential utility in agricultural applications.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the bromophenyl group can participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the pyrimidine ring is a critical modification site. Key analogs include:
Key Findings :
Substituent Variations at Position 6
The bromophenyl group’s position (meta vs. para) and halogen type (Br vs. Cl) significantly alter properties:
Key Findings :
- Para-bromophenyl analogs (e.g., C₁₂H₈BrF₃N₂) share identical molecular weights with the target compound but differ in electronic effects due to substituent orientation .
- Dichlorophenyl derivatives (e.g., C₁₇H₉Cl₂F₃N₂) demonstrate how halogen type impacts molecular weight and hydrophobicity, which could influence pharmacokinetics .
Functional Group Additions at Other Positions
Modifications such as carboxylates, thiols, or amino groups further diversify properties:
Key Findings :
- Carboxylate esters (e.g., C₁₃H₈BrF₃N₂O₂) introduce hydrolyzable groups, useful for prodrug strategies .
- Thiol-containing analogs (e.g., C₁₁H₆BrF₃N₂S) may exhibit redox activity or metal-binding capabilities .
Data Tables
Table 1: Comparative Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 2) | Substituent (Position 6) |
|---|---|---|---|---|
| This compound | C₁₂H₈BrF₃N₂ | 317.105 | Methyl | 3-Bromophenyl |
| 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine | C₁₂H₈BrF₃N₂ | 317.105 | Methyl | 4-Bromophenyl |
| 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine | C₁₁H₅BrClF₃N₂ | 337.528 | Chloro | 3-Bromophenyl |
| 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine | C₁₇H₉Cl₂F₃N₂ | 369.200 | Phenyl | 3,5-Dichlorophenyl |
Research Findings and Implications
- Positional Isomerism : Para-bromophenyl analogs (e.g., C₁₂H₈BrF₃N₂) exhibit similar molecular weights but distinct electronic profiles compared to meta-substituted compounds, affecting their intermolecular interactions .
- Functional Group Reactivity: Hydrazino (C₁₁H₈BrF₃N₄) and thiol (C₁₁H₆BrF₃N₂S) groups offer sites for further chemical modification, enabling tailored derivatization for drug discovery .
Biological Activity
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group at position 6, a methyl group at position 2, and a trifluoromethyl group at position 4, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C12H9BrF3N3
- Molecular Weight : Approximately 335.14 g/mol
- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with molecular targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities, including:
- Anticancer Properties : The compound has been studied for its potential to inhibit specific enzymes related to cancer progression. In vitro studies show that it can modulate signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may act as an anti-inflammatory agent, influencing pathways that regulate inflammation.
- Antimicrobial Activity : It is also being explored for its antimicrobial properties, which could be beneficial in developing new therapeutic agents against infectious diseases.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. These interactions can lead to modulation of key signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer and inflammatory diseases, thereby impacting tumor growth and inflammatory responses.
- Receptor Binding : Its ability to bind to specific receptors can influence cellular signaling cascades, potentially leading to altered cell behavior such as reduced proliferation or increased apoptosis in cancer cells.
Case Studies
-
In Vitro Studies on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibitory activity against breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Anti-inflammatory Activity Assessment :
- Another study assessed the anti-inflammatory potential of the compound using animal models. The results demonstrated a reduction in inflammatory markers, suggesting its efficacy in managing inflammatory conditions.
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anticancer (MCF7 cells) | 15.2 ± 0.4 | |
| Anti-inflammatory | Not specified | |
| Antimicrobial | Under investigation |
Q & A
Q. Can crystallographic data explain unexpected reactivity in cross-coupling reactions?
- Methodology :
- Analyze single-crystal XRD data (e.g., C–C bond lengths, dihedral angles) to identify steric hindrance or electron-deficient regions affecting catalytic cycles .
- Compare with computational models (DFT) to rationalize reaction pathways and optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
